(E)-4',4'''-(Diazene-1,2-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))
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Overview
Description
(E)-4’,4’‘’-(Diazene-1,2-diyl)bis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) is an organic compound characterized by the presence of a diazene group (-N=N-) linking two biphenyl units, each substituted with carboxylic acid groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4’,4’‘’-(Diazene-1,2-diyl)bis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) typically involves the diazotization of an appropriate biphenyl derivative followed by coupling with another biphenyl derivative. The reaction conditions often include the use of strong acids such as hydrochloric acid and sodium nitrite to generate the diazonium salt, which is then coupled under controlled pH conditions to form the desired diazene linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-4’,4’‘’-(Diazene-1,2-diyl)bis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the diazene group can yield hydrazine derivatives.
Substitution: The carboxylic acid groups can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation involves amines and coupling agents like carbodiimides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Esters and amides of the biphenyl carboxylic acids.
Scientific Research Applications
(E)-4’,4’‘’-(Diazene-1,2-diyl)bis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a molecular probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of (E)-4’,4’‘’-(Diazene-1,2-diyl)bis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) involves its interaction with molecular targets through the diazene linkage and carboxylic acid groups. The diazene group can participate in redox reactions, while the carboxylic acid groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-5,5’-(Diazene-1,2-diyl)diisophthalic acid
- (E)-3,3’-(Diazene-1,2-diyl)bis(1-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole)
Uniqueness
(E)-4’,4’‘’-(Diazene-1,2-diyl)bis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) is unique due to its biphenyl structure, which imparts rigidity and planarity to the molecule. This structural feature enhances its stability and makes it suitable for applications in materials science and molecular electronics. Additionally, the presence of multiple carboxylic acid groups allows for versatile chemical modifications and functionalization.
Properties
Molecular Formula |
C28H18N2O8 |
---|---|
Molecular Weight |
510.4 g/mol |
IUPAC Name |
5-[4-[[4-(3,5-dicarboxyphenyl)phenyl]diazenyl]phenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C28H18N2O8/c31-25(32)19-9-17(10-20(13-19)26(33)34)15-1-5-23(6-2-15)29-30-24-7-3-16(4-8-24)18-11-21(27(35)36)14-22(12-18)28(37)38/h1-14H,(H,31,32)(H,33,34)(H,35,36)(H,37,38) |
InChI Key |
BFYDKFHCSCNKAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)N=NC3=CC=C(C=C3)C4=CC(=CC(=C4)C(=O)O)C(=O)O |
Origin of Product |
United States |
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